2'-O-MOE-5MeU-3'-phosphoramidite
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Overview
Description
2’-O-MOE-5MeU-3’-phosphoramidite is a nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-O-methoxyethyl (MOE) group and a 5-methyluridine (5MeU) base. It is widely utilized in the field of molecular biology and medicinal chemistry due to its enhanced stability and resistance to nuclease degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-MOE-5MeU-3’-phosphoramidite involves multiple steps, starting with the protection of the nucleoside’s hydroxyl groups. The 2’-hydroxyl group is protected with a methoxyethyl group, while the 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a cyanoethyl phosphoramidite reagent .
Industrial Production Methods
Industrial production of 2’-O-MOE-5MeU-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and consistency. The compound is typically stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2’-O-MOE-5MeU-3’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester using iodine or other oxidizing agents.
Substitution: The cyanoethyl protecting group is removed under basic conditions to yield the free phosphodiester
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water and pyridine.
Deprotecting Agents: Ammonium hydroxide or other basic solutions
Major Products Formed
The major product formed from these reactions is the oligonucleotide with a 2’-O-MOE-5MeU modification, which exhibits enhanced stability and binding affinity .
Scientific Research Applications
2’-O-MOE-5MeU-3’-phosphoramidite is extensively used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of gene expression and regulation through antisense oligonucleotides and small interfering RNA (siRNA).
Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Production of high-affinity probes and primers for diagnostic applications
Mechanism of Action
The mechanism of action of 2’-O-MOE-5MeU-3’-phosphoramidite involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more resistant to nuclease degradation. This results in more effective inhibition of target gene expression or modulation of splicing .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine (2’-OMe-U): Similar backbone modification but with a methoxy group instead of a methoxyethyl group.
2’-Fluoro-uridine (2’-F-U): Contains a fluoro group at the 2’ position, providing different stability and binding properties.
2’-O-MOE-5-methylcytidine (2’-O-MOE-5MeC): Another nucleoside with a 2’-O-methoxyethyl modification but with a cytidine base
Uniqueness
2’-O-MOE-5MeU-3’-phosphoramidite is unique due to its combination of the 2’-O-methoxyethyl modification and the 5-methyluridine base. This combination provides enhanced stability, nuclease resistance, and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C43H55N4O10P |
---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1 |
InChI Key |
YFRRKZDUDXHJNC-ODXLBOQJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
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